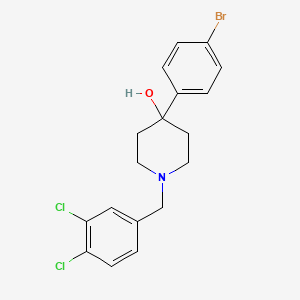
4-(4-bromophenyl)-1-(3,4-dichlorobenzyl)-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-bromophenyl)-1-(3,4-dichlorobenzyl)-4-piperidinol, also known as JZL184, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to increased levels of 2-AG, which has been shown to have anti-inflammatory, analgesic, anxiolytic, and neuroprotective effects.
Mecanismo De Acción
4-(4-bromophenyl)-1-(3,4-dichlorobenzyl)-4-piperidinol is a selective inhibitor of the enzyme MAGL, which is responsible for the breakdown of the endocannabinoid 2-AG. Inhibition of MAGL leads to increased levels of 2-AG, which has been shown to have anti-inflammatory, analgesic, anxiolytic, and neuroprotective effects. The mechanism of action of this compound involves covalent binding to the active site of MAGL, which leads to irreversible inhibition of the enzyme.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, pain, anxiety, and seizures. In addition, this compound has been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function. This compound has also been shown to have potential applications in the treatment of addiction, obesity, and metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(4-bromophenyl)-1-(3,4-dichlorobenzyl)-4-piperidinol is its selectivity for MAGL, which allows for the specific inhibition of this enzyme without affecting other enzymes or pathways. In addition, this compound has been shown to have good pharmacokinetic properties, with a half-life of approximately 2 hours in rats. However, one limitation of this compound is its irreversible inhibition of MAGL, which may limit its potential therapeutic applications.
Direcciones Futuras
There are a number of potential future directions for research on 4-(4-bromophenyl)-1-(3,4-dichlorobenzyl)-4-piperidinol. One area of interest is the development of more selective inhibitors of MAGL, which may have fewer off-target effects and greater therapeutic potential. In addition, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of addiction, obesity, and metabolic disorders. Finally, studies on the pharmacokinetics and toxicology of this compound are needed to determine its safety and efficacy in humans.
Métodos De Síntesis
4-(4-bromophenyl)-1-(3,4-dichlorobenzyl)-4-piperidinol was first synthesized in 2008 by Long et al. The synthesis involves a multistep process starting from commercially available starting materials. The key step involves the reaction of 4-bromoacetophenone with 3,4-dichlorobenzylamine to form the intermediate 4-(4-bromophenyl)-1-(3,4-dichlorobenzyl)piperidine. This intermediate is then reacted with hydroxylamine to form the final product, this compound.
Aplicaciones Científicas De Investigación
4-(4-bromophenyl)-1-(3,4-dichlorobenzyl)-4-piperidinol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and neuroprotective effects in animal models. In addition, this compound has been shown to have potential applications in the treatment of addiction, obesity, and metabolic disorders.
Propiedades
IUPAC Name |
4-(4-bromophenyl)-1-[(3,4-dichlorophenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrCl2NO/c19-15-4-2-14(3-5-15)18(23)7-9-22(10-8-18)12-13-1-6-16(20)17(21)11-13/h1-6,11,23H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJBOCRMGSCICY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

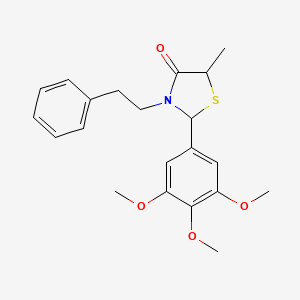
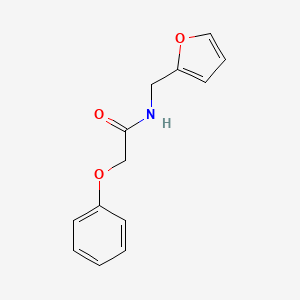
![3-amino-1-(3-pyridinyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B5024807.png)
![2-(2-hydroxy-3-methylphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5024809.png)
![3-(4-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione](/img/structure/B5024811.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5024831.png)
![N-(2-fluorophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5024834.png)
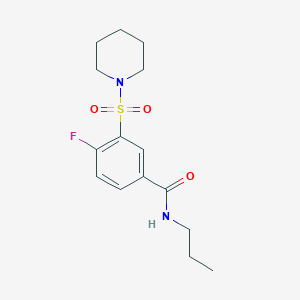
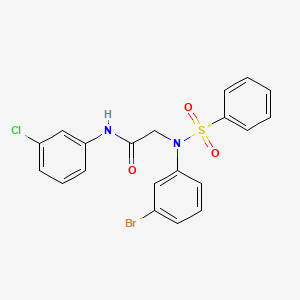
![N-(tert-butyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5024855.png)
![2,4-dichloro-1-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5024863.png)
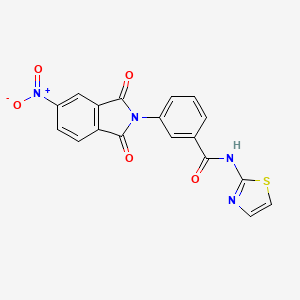
![1-ethyl-4-[3-(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)propanoyl]piperazine](/img/structure/B5024882.png)